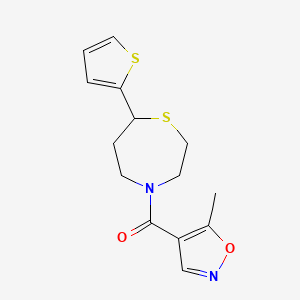
(5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential use as a therapeutic agent in various diseases.
Scientific Research Applications
Synthesis and Characterization
Novel compounds, including those related to (5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, have been synthesized and characterized through various spectroscopic techniques. These compounds have undergone structural optimization and theoretical vibrational spectra interpretation via density functional theory calculation. This comprehensive analysis aids in understanding the structural dynamics, thermodynamic stability, and reactivity of such compounds in different states, providing a foundational understanding of their chemical behaviors (Shahana & Yardily, 2020).
Antibacterial Activity
The antibacterial potential of related compounds has been explored through molecular docking studies. These studies help in predicting the interaction between the synthesized compounds and bacterial proteins, offering insights into their potential antibacterial efficacy. Such research is crucial for the development of new antibacterial agents in response to growing antibiotic resistance (Shahana & Yardily, 2020).
Anticancer and Antimicrobial Activities
Compounds with a similar structural framework have been synthesized and screened for their anticancer and antimicrobial activities. This research contributes to the identification of novel drug leads with potential therapeutic applications against various cancer cell lines and microbial infections, highlighting the importance of structural modifications in enhancing biological activity (Bhole & Bhusari, 2011).
Antioxidant Activities
The synthesis of novel derivatives and their evaluation for antimicrobial and antioxidant activities reveal the significant potential of these compounds in combating oxidative stress and microbial infections. Such studies are pivotal in the search for new antioxidants and antimicrobial agents, with some compounds showing promising results against specific test cultures (Litvinchuk et al., 2021).
Bioisosteres for Type III Secretion Inhibition
Focused libraries of compounds structurally related to (5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone have been synthesized with the aim of inhibiting type III secretion in Gram-negative bacteria. These studies indicate the potential of such compounds as bioisosteres for known classes of secretion inhibitors, offering a novel approach to bacterial infection treatment (Hillgren et al., 2010).
properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-10-11(9-15-18-10)14(17)16-5-4-13(20-8-6-16)12-3-2-7-19-12/h2-3,7,9,13H,4-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXPZMFTZLGTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

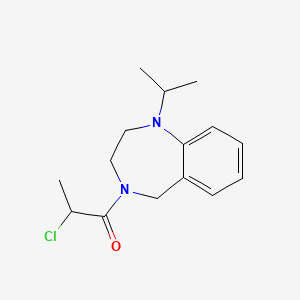
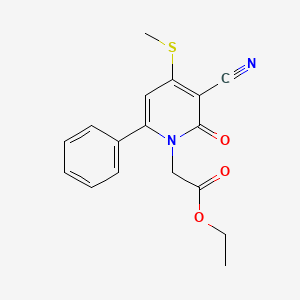
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768966.png)
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride](/img/structure/B2768968.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2768970.png)
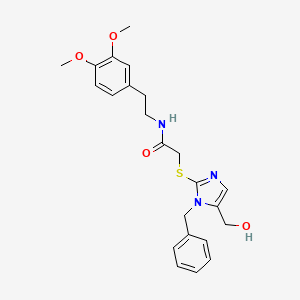



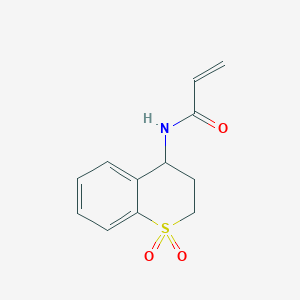
![N-(3-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2768980.png)
![N-[6-(butylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-chlorobenzamide](/img/structure/B2768984.png)
![3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2768986.png)